3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
CAS No.: 80809-39-8
Cat. No.: VC13350789
Molecular Formula: C8H6N6S
Molecular Weight: 218.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80809-39-8 |
|---|---|
| Molecular Formula | C8H6N6S |
| Molecular Weight | 218.24 g/mol |
| IUPAC Name | 3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
| Standard InChI | InChI=1S/C8H6N6S/c9-7-13-14-6(11-12-8(14)15-7)5-3-1-2-4-10-5/h1-4H,(H2,9,13) |
| Standard InChI Key | WBDYLXMHRGZPSM-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)N |
Introduction
Structural and Chemical Properties
The core structure of 3-(pyridin-2-yl)- triazolo[3,4-b] thiadiazol-6-amine consists of a triazolo[3,4-b]thiadiazole system fused with a pyridine ring. The pyridin-2-yl group at position 3 introduces aromaticity and hydrogen-bonding capability, while the amine at position 6 enhances solubility and reactivity. Elemental analysis of analogous triazolothiadiazoles (e.g., 3-(pyridin-3-yl) derivatives) reveals typical compositions of C, H, N, S with close alignment between theoretical and experimental values (e.g., C: 57.15% vs. 57.11%; N: 28.50% vs. 28.52%) . Spectral characterization via IR and NMR further validates the structure:
-
IR spectra: Peaks at 3030–3040 cm⁻¹ (C–H stretching of pyridine), 1600–1640 cm⁻¹ (C=N stretching), and 1375 cm⁻¹ (C=S) .
-
¹H NMR: Multiplet signals at δ 7.4–8.8 ppm (pyridine protons) and singlet at δ 2.1–4.1 ppm (amine or methyl groups) .
Table 1: Elemental Analysis of Analogous Triazolothiadiazoles
| Compound | Formula | % C (Calc./Found) | % H (Calc./Found) | % N (Calc./Found) | % S (Calc./Found) |
|---|---|---|---|---|---|
| Analog 1 | C₁₄H₁₀N₆S | 57.15 / 57.11 | 3.40 / 3.37 | 28.50 / 28.52 | 10.90 / 10.82 |
| Analog 2 | C₉H₇N₅OS | 46.35 / 46.38 | 3.00 / 3.02 | 30.00 / 30.05 | 13.75 / 13.80 |
Synthetic Methodologies
The synthesis of triazolothiadiazoles generally follows Route b (Fig. 1), involving cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole with bielectrophiles . For 3-(pyridin-2-yl) derivatives, the protocol can be adapted as follows:
Key Reaction Steps
-
Formation of 4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol:
Nicotinic hydrazide reacts with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate . -
Cyclization with Bielectrophiles:
The thiol intermediate undergoes cycloaddition with reagents like phenacyl bromide or acetyl chloride. For example:
Optimization Strategies
-
Catalysts: Anhydrous sodium acetate accelerates phenacyl bromide reactions .
-
Temperature: Reflux conditions (3–6 hours) ensure complete cyclization .
Pharmacological Activities
While direct studies on 3-(pyridin-2-yl)- triazolo[3,4-b] thiadiazol-6-amine are sparse, structurally related compounds exhibit:
Antimicrobial Activity
Analogous triazolothiadiazoles show MIC values of 71–89 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to thiadiazole-mediated membrane disruption .
Anti-Inflammatory and Analgesic Effects
Fused triazolothiadiazoles inhibit TNF-α (ED₅₀: 7.62–28.71 mg/kg) in neuropathic pain models by suppressing oxidative/nitrosative stress . The pyridine ring enhances binding to inflammatory mediators .
Enzyme Inhibition
-
Carbonic anhydrase: IC₅₀ values < 10 µM for triazolothiadiazoles with electron-withdrawing groups .
-
AChE: Substituted derivatives inhibit acetylcholinesterase (IC₅₀: 2.4 µM), relevant for Alzheimer’s therapy .
Structure-Activity Relationships (SAR)
-
Pyridine Position: 3-Substituted pyridinyl analogs show higher antimicrobial potency than 2-substituted variants .
-
6-Position Modifications: Amine groups improve solubility but reduce lipophilicity, affecting CNS penetration .
-
Thiadiazole Ring: Sulfur atoms enhance redox activity, contributing to antioxidant effects .
Challenges and Future Directions
-
Synthetic Complexity: Multi-step routes necessitate optimization for scalability.
-
Bioavailability: Poor aqueous solubility of fused heterocycles limits in vivo efficacy.
-
Targeted Delivery: Nanoparticle encapsulation or prodrug strategies could enhance therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume